molecular formula C24H17N9O2 B2801163 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-42-0

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2801163
CAS No.: 951897-42-0
M. Wt: 463.461
InChI Key: QVLTYIQQUCTULJ-UHFFFAOYSA-N
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Description

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with the molecular formula C24H17N9O2 and a molecular weight of 463.5 g/mol . Its structure integrates multiple nitrogen-containing heterocycles, including a 1,2,3-triazole and a 1,2,3,4-tetrazole, which are privileged scaffolds in medicinal chemistry and materials science. The presence of these motifs suggests potential for diverse research applications. Compounds featuring the 1,2,3-triazole core have been extensively investigated in scientific literature for their chemotherapeutical value, with some derivatives demonstrating antimicrobial, antiviral, and anticancer activities in vitro . Furthermore, structurally complex molecules like this one are often explored in agrochemical research for their potential biological effects . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate the specific properties and mechanism of action of this compound further within their specialized fields.

Properties

IUPAC Name

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N9O2/c1-15-22(24(34)26-17-7-9-18(10-8-17)32-14-25-29-31-32)27-30-33(15)19-11-12-21-20(13-19)23(35-28-21)16-5-3-2-4-6-16/h2-14H,1H3,(H,26,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLTYIQQUCTULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)N6C=NN=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include azides, alkynes, and various catalysts to facilitate cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while reduction of nitro groups would produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight Biological Activity (IC₅₀) Key References
Target Compound 5-methyltriazole, 3-phenylbenzoxazol-5-yl, 4-(tetrazol-1-yl)phenyl 484.46 g/mol Not explicitly reported (inferred SAR)
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide 3-(trifluoromethyl)phenyl instead of tetrazole-phenyl 483.43 g/mol Antitumor screening candidate (specific data NA)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e) Benzo[d][1,3]dioxolylmethyl substituent, phenyl triazole 363.36 g/mol Antifungal/antioxidant activity (data NA)
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl, 5-amino-triazole, 3-methylphenyl carboxamide 339.35 g/mol No activity reported; structural analog
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide 2-ethoxyphenyl, 5-methyltriazole, 4-(5-methyltriazol-1-yl)phenyl 447.46 g/mol No activity reported; structural analog
Thiadiazole derivative 9b 1,3,4-thiadiazole core, 5-substituted phenyl ~350 g/mol* IC₅₀ = 2.94 µM (HepG2 hepatocellular carcinoma)

*Estimated from structural data. NA = Not available.

Key Observations

Substituent Impact on Bioactivity: The tetrazole group in the target compound may enhance hydrogen-bonding interactions compared to the trifluoromethyl group in its analog . The latter’s lipophilicity could improve membrane permeability but reduce solubility. Benzoxazole vs.

Role of the Triazole Core :

  • The 1,2,3-triazole scaffold is common in all analogs, enabling π-π stacking and dipole interactions. The 5-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzodioxolylmethyl in 3e) .

Biological Activity Trends: Thiadiazole derivatives (e.g., 9b) exhibit potent antitumor activity (IC₅₀ = 2.94 µM against HepG2), suggesting that replacing the triazole with a thiadiazole core enhances cytotoxicity . The absence of reported activity for the target compound highlights a gap in current research, though its structural features (tetrazole, benzoxazole) align with known pharmacophores for kinase inhibition or anticancer activity .

Table 2: Physicochemical Properties

Property Target Compound Thiadiazole 9b Compound 3e
Melting Point Not reported 173–175°C 170–173°C
Solubility Likely low (tetrazole enhances polarity) Low (lipophilic substituents) Moderate (benzodioxole)
Spectral Data ¹H/¹³C NMR expected to show benzoxazole (δ 7.5–8.5 ppm) and tetrazole (δ 8.5–9.5 ppm) peaks ¹H NMR: δ 2.94 (s, CH₃) ¹H NMR: δ 5.39 (s, CH₂)

Biological Activity

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that integrates multiple functional groups, making it a candidate for diverse biological activities. Its molecular formula is C24H17N9O2C_{24}H_{17}N_{9}O_{2} with a molecular weight of 463.46 g/mol. This compound exhibits potential as an enzyme inhibitor and has been studied for its anticancer and antimicrobial properties.

Structural Characteristics

The compound features several key structural components:

  • Triazole Ring : Known for its role in biological activity and interaction with various enzymes.
  • Benzoxazole Moiety : Contributes to the compound's lipophilicity and biological interactions.
  • Tetrazole Group : Enhances the potential for hydrogen bonding and π-π interactions with proteins.

Anticancer Properties

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer activity. The presence of specific functional groups in this compound may enhance its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A4310.98Induction of apoptosis via Bcl-2 inhibition
Jurkat0.85Disruption of cell cycle progression

The structure activity relationship (SAR) studies suggest that modifications to the benzoxazole and triazole rings can significantly impact the compound's effectiveness against cancer cells.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus16Bactericidal
Escherichia coli32Bacteriostatic

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The interactions include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer proliferation and microbial growth.
  • Protein Binding : It forms hydrogen bonds and engages in π-π interactions with aromatic residues in proteins, modulating biological pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound against human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of multidrug-resistant bacteria. Results showed that it retained activity against strains resistant to conventional antibiotics, suggesting potential therapeutic applications in treating resistant infections.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including cyclization of triazole and benzoxazole precursors, followed by coupling with tetrazole-containing aryl groups. Key steps include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation under reflux in ethanol or DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the product .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of azide to alkyne) and using catalysts like Cu(I)Br (5 mol%) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., methyl groups at δ 2.4 ppm) and aromatic ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 495.12) .
  • Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm1^{-1} for carboxamide C=O stretch and 3100–3200 cm1^{-1} for N-H bonds .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to triazole pharmacophores .

Q. What solubility and stability challenges are anticipated during in vitro studies?

  • Solubility : Low aqueous solubility due to aromatic and heterocyclic moieties. Use DMSO stock solutions (≤10% v/v in media) and confirm absence of precipitation via dynamic light scattering (DLS) .
  • Stability : Monitor degradation in PBS (pH 7.4) over 24h using HPLC; stabilize with antioxidants (e.g., 0.1% ascorbic acid) if needed .

Q. How can researchers validate interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D) to purified proteins (e.g., EGFR kinase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Substituent Modulation : Replace the 4-(1H-tetrazol-1-yl)phenyl group with 4-(carboxamido)phenyl to enhance solubility while retaining target affinity .
  • Triazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 5-methyl position to improve metabolic stability .
  • Data-Driven SAR : Use machine learning (e.g., Random Forest models) trained on analog datasets to predict activity cliffs .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

  • Pharmacokinetic Profiling : Assess bioavailability (oral and IV routes) in rodent models; address poor absorption with nanoformulations (e.g., PLGA nanoparticles) .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in plasma and liver microsomes .
  • Off-Target Effects : Chemoproteomics (e.g., affinity-based pull-down assays) to identify unintended protein interactions .

Q. How can computational methods enhance reaction design and mechanistic understanding?

  • Reaction Path Modeling : Density Functional Theory (DFT) to simulate transition states during triazole cyclization; optimize solvent effects (e.g., ethanol vs. DMF) .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with Bayesian optimization to predict ideal reaction parameters (temperature, catalyst loading) .
  • Docking Studies : AutoDock Vina to model compound binding to biological targets (e.g., PARP-1); validate with mutagenesis (e.g., K903A mutation disrupts binding) .

Q. What experimental approaches clarify discrepancies in biological assay results across studies?

  • Assay Standardization : Replicate assays using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to reduce variability .
  • Redox Interference Testing : Add catalase (100 U/mL) to neutralize H2 _2O2_2 artifacts in ROS-sensitive assays .
  • Orthogonal Validation : Confirm apoptosis (Annexin V/PI flow cytometry) if MTT assays suggest cytotoxicity .

Q. How can researchers leverage heterocyclic diversity to design derivatives with improved properties?

  • Benzoxazole Replacement : Substitute with 1,2,4-thiadiazole to enhance π-π stacking with target proteins .
  • Tetrazole Bioisosteres : Replace 1H-tetrazole with sulfonamide to reduce metabolic lability while maintaining hydrogen-bonding capacity .
  • Hybrid Scaffolds : Fuse triazole with pyrazole rings (e.g., via Sonogashira coupling) to explore synergistic activity .

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